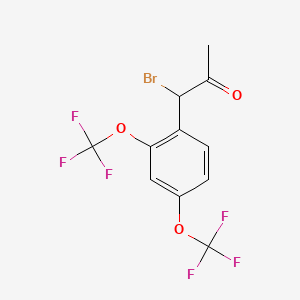
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
準備方法
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the introduction of bromine and trifluoromethoxy groups onto a phenyl ring, followed by the formation of the propanone structure. Common synthetic routes include:
Halogenation: Introduction of bromine into the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Trifluoromethoxylation: Incorporation of trifluoromethoxy groups using reagents like trifluoromethoxybenzene.
Ketone Formation: Formation of the propanone moiety through reactions involving acetylation or oxidation of corresponding alcohols.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, catalysts, and solvent systems.
化学反応の分析
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride, or oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
科学的研究の応用
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
1-(2,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can be compared with similar compounds such as:
1-(2,4-Dichlorophenyl)-1-bromopropan-2-one: Similar structure but with chlorine atoms instead of trifluoromethoxy groups, leading to different electronic properties and reactivity.
1-(2,4-Difluorophenyl)-1-bromopropan-2-one: Contains fluorine atoms, which also influence the compound’s chemical behavior and biological activity.
The presence of trifluoromethoxy groups in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from other similar compounds.
特性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC名 |
1-[2,4-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChIキー |
JTKOAEZHUXNYAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















